

# 3-Methyl-5-nitrobenzonitrile molecular structure and weight

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## Compound of Interest

Compound Name: 3-Methyl-5-nitrobenzonitrile

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An In-Depth Technical Guide to **3-Methyl-5-nitrobenzonitrile** for Researchers and Drug Development Professionals

## Authored by: A Senior Application Scientist Introduction

**3-Methyl-5-nitrobenzonitrile** is an aromatic organic compound featuring a benzene ring substituted with a methyl group, a nitro group, and a nitrile group at positions 1, 3, and 5, respectively. This molecule serves as a valuable building block in medicinal chemistry and materials science. The unique electronic properties conferred by its substituent groups—the electron-donating methyl group and the electron-withdrawing nitro and nitrile groups—create a distinct reactivity profile, making it a versatile intermediate for the synthesis of more complex molecules.<sup>[1][2]</sup>

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of **3-Methyl-5-nitrobenzonitrile**, with a particular focus on its relevance to drug discovery and development.

## Molecular Structure and Physicochemical Properties

The molecular structure of **3-Methyl-5-nitrobenzonitrile** is characterized by a benzene ring with three functional groups arranged in a meta-relationship to one another. This arrangement

influences the molecule's polarity, reactivity, and intermolecular interactions.

Molecular Formula: C<sub>8</sub>H<sub>6</sub>N<sub>2</sub>O<sub>2</sub>[\[3\]](#)[\[4\]](#)[\[5\]](#)

Molecular Weight: 162.15 g/mol [\[3\]](#)[\[5\]](#)[\[6\]](#)

IUPAC Name: **3-methyl-5-nitrobenzonitrile**[\[5\]](#)

CAS Number: 124289-22-1[\[4\]](#)[\[5\]](#)[\[6\]](#)

Synonyms: 3-Methyl-5-nitrobenzenecarbonitrile[\[3\]](#)

## Physicochemical Data Summary

Property	Value	Source(s)
Appearance	White to pale yellow solid/crystalline powder.	<a href="#">[4]</a> <a href="#">[7]</a>
Melting Point	104-108 °C	<a href="#">[4]</a> <a href="#">[8]</a>
Boiling Point	292.1 ± 28.0 °C (at 760 Torr)	<a href="#">[4]</a>
Density	1.26 ± 0.1 g/cm <sup>3</sup> (at 20 °C, 760 Torr)	<a href="#">[4]</a>
Solubility	Insoluble in water; soluble in common organic solvents.	<a href="#">[3]</a>
SMILES	N#CC1=CC(--INVALID-LINK--=O)=CC(C)=C1	<a href="#">[5]</a>

## Structural Visualization

The following diagram illustrates the molecular structure of **3-Methyl-5-nitrobenzonitrile**.

Caption: 2D structure of **3-Methyl-5-nitrobenzonitrile**.

## Spectroscopic Characterization

While a complete, published spectrum for **3-Methyl-5-nitrobenzonitrile** is not readily available, its characteristic spectral features can be reliably predicted based on the analysis of its functional groups and data from closely related isomers.[\[9\]](#)

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the nitrile and nitro groups.
  - C≡N Stretch: A sharp, intense peak is anticipated in the range of 2220-2240  $\text{cm}^{-1}$ , which is typical for aromatic nitriles.[\[10\]](#)
  - NO<sub>2</sub> Stretch: Two strong bands are expected for the nitro group: an asymmetric stretch around 1530-1550  $\text{cm}^{-1}$  and a symmetric stretch around 1345-1365  $\text{cm}^{-1}$ .
  - C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000  $\text{cm}^{-1}$ , while aliphatic C-H stretches from the methyl group will be just below 3000  $\text{cm}^{-1}$ .
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton NMR spectrum in a solvent like CDCl<sub>3</sub> would likely show:
    - A singlet for the methyl protons (CH<sub>3</sub>) around  $\delta$  2.5 ppm.
    - Three distinct signals for the aromatic protons in the region of  $\delta$  7.5-8.5 ppm, appearing as singlets or narrow multiplets.
  - <sup>13</sup>C NMR: The carbon NMR spectrum would display eight distinct signals: one for the methyl carbon, one for the nitrile carbon, and six for the aromatic carbons. The carbon attached to the nitrile group would be significantly deshielded.
- Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M<sup>+</sup>) would be observed at m/z = 162. Fragmentation would likely involve the loss of the nitro group (NO<sub>2</sub>) and subsequent rearrangements of the aromatic ring.

## Synthesis and Reactivity

### Proposed Synthesis Route

A common method for the synthesis of nitrobenzonitriles involves the Sandmeyer reaction of the corresponding nitroaniline or the nucleophilic substitution of a halogenated nitrobenzene. A plausible laboratory-scale synthesis for **3-Methyl-5-nitrobenzonitrile** could start from 3-bromo-5-nitrotoluene, a commercially available starting material.

## Experimental Protocol: Cyanation of 3-Bromo-5-nitrotoluene

This protocol is adapted from a general procedure for the cyanation of aryl halides.[\[11\]](#)

- **Reaction Setup:** In a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 3-bromo-5-nitrotoluene (1 equivalent), copper(I) cyanide (1.2 equivalents), and a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF).
- **Inert Atmosphere:** Purge the flask with dry nitrogen gas for 10-15 minutes to ensure an inert atmosphere.
- **Heating:** Heat the reaction mixture to 150-180 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** After the reaction is complete (typically several hours), cool the mixture to room temperature. Pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
- **Extraction:** Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **3-Methyl-5-nitrobenzonitrile**.

## Reactivity Profile

The reactivity of **3-Methyl-5-nitrobenzonitrile** is governed by the interplay of its functional groups. The electron-withdrawing nature of the nitrile and nitro groups deactivates the aromatic

ring towards electrophilic aromatic substitution.<sup>[1]</sup> Conversely, these groups activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The nitrile group itself is a versatile functional handle, capable of being hydrolyzed to a carboxylic acid or reduced to a primary amine.<sup>[2]</sup>

## Applications in Drug Discovery and Development

The benzonitrile scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.<sup>[12][13]</sup> The nitrile group is metabolically robust and can act as a hydrogen bond acceptor, making it a valuable pharmacophore.<sup>[13]</sup>

## Role as a Synthetic Intermediate

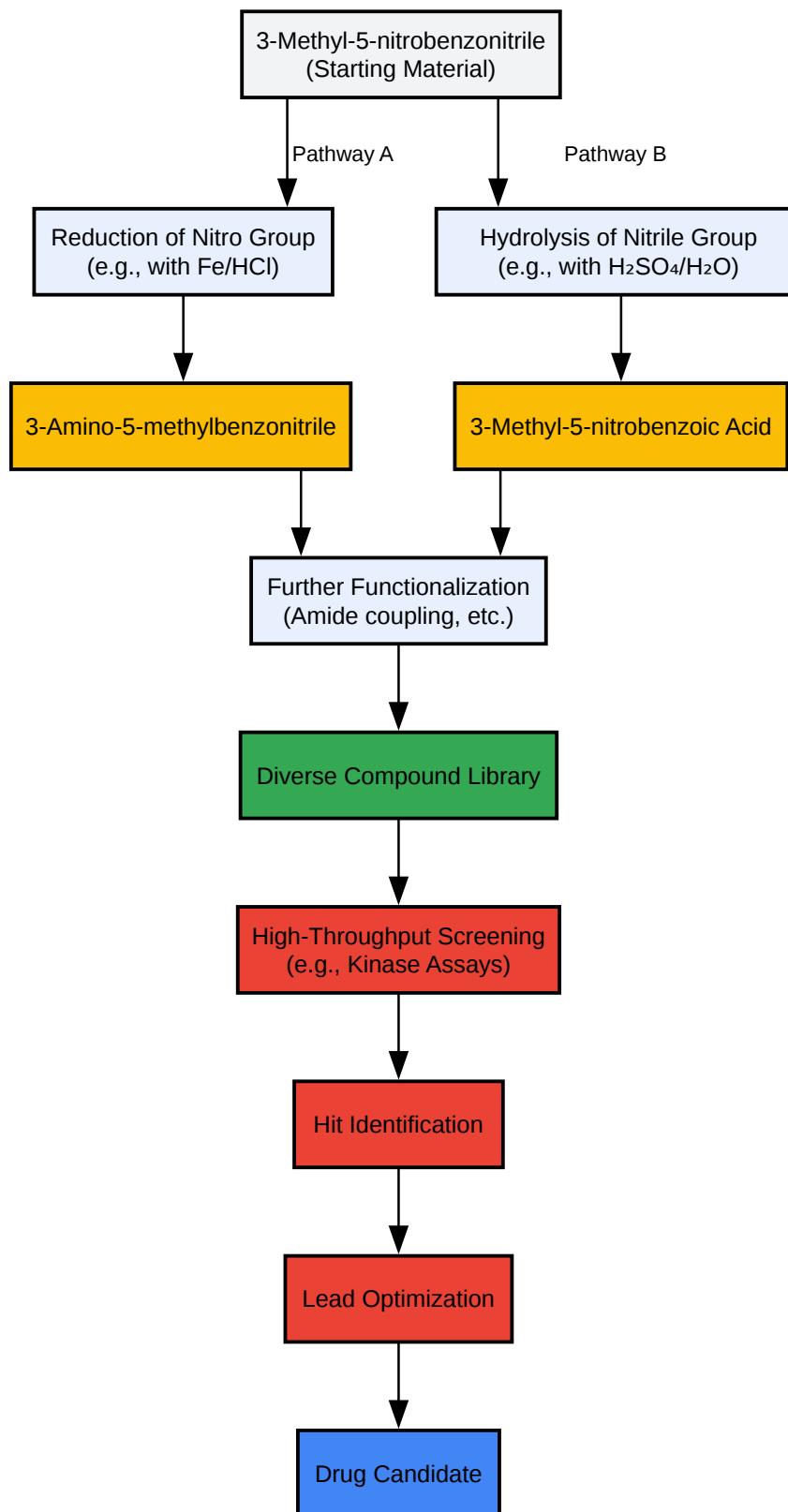
**3-Methyl-5-nitrobenzonitrile** is primarily used as an intermediate in the synthesis of more complex molecules. The nitro group can be reduced to an aniline, which can then be further functionalized. The nitrile group can be converted into other functional groups as described previously. This allows for the construction of diverse molecular libraries for screening against various biological targets.

## Potential Therapeutic Applications of Benzonitrile Derivatives

While specific biological activity for **3-Methyl-5-nitrobenzonitrile** is not widely reported, its structural motifs are present in compounds with known therapeutic effects.

- **Anticancer Agents:** Many kinase inhibitors feature a benzonitrile core. The nitrile group can form key interactions within the ATP-binding pocket of kinases. Furthermore, some benzonitrile compounds have been investigated for their potential as antitumor drugs.<sup>[12][14]</sup>
- **Antiviral and Antimicrobial Agents:** Benzonitrile derivatives have shown promise as inhibitors of viral replication, for instance, against the Hepatitis C Virus (HCV).<sup>[12]</sup> The nitroaromatic moiety is also a well-known pharmacophore in antimicrobial drugs, where its reduction within the target cell leads to cytotoxic reactive nitrogen species.<sup>[2]</sup>

The following workflow illustrates the potential utility of **3-Methyl-5-nitrobenzonitrile** in a drug discovery cascade.



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Caption: Synthetic utility of **3-Methyl-5-nitrobenzonitrile** in drug discovery.

## Safety and Handling

**3-Methyl-5-nitrobenzonitrile** should be handled with care in a well-ventilated area or under a chemical fume hood.[15] As with many nitroaromatic compounds, it is potentially toxic and should be handled by trained personnel.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16]
- Storage: Store in a cool, dry, and well-ventilated place away from heat, open flames, and incompatible materials such as strong oxidizing agents, acids, and bases.[3] Keep the container tightly sealed.
- Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[4]

## Conclusion

**3-Methyl-5-nitrobenzonitrile** is a synthetically versatile building block with significant potential in the fields of medicinal chemistry and materials science. Its well-defined structure and predictable reactivity make it an attractive starting point for the synthesis of novel compounds. For drug development professionals, understanding the properties and synthetic utility of such intermediates is crucial for the design and execution of successful discovery programs.

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